molecular formula C9H16FNO4 B15317173 (2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-fluorobutanoic acid

(2S,3R)-2-((tert-Butoxycarbonyl)amino)-3-fluorobutanoic acid

Cat. No.: B15317173
M. Wt: 221.23 g/mol
InChI Key: XFZNDDRTARIPOU-PHDIDXHHSA-N
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Description

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid is a fluorinated amino acid derivative It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group and a fluorine atom on the butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid typically involves the protection of the amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The fluorination of the butanoic acid backbone can be achieved using reagents like diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. These systems allow for precise control over reaction conditions, leading to improved yields and reduced waste .

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Deprotection Reactions: The Boc protecting group can be removed using acidic conditions, such as treatment with trifluoroacetic acid (TFA).

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used for nucleophilic substitution.

    Deprotection Reactions: TFA in dichloromethane is commonly used for Boc deprotection.

Major Products Formed

    Substitution Reactions: Products depend on the nucleophile used; for example, azide substitution would yield an azido derivative.

    Deprotection Reactions: Removal of the Boc group yields the free amine derivative.

Scientific Research Applications

(2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.

    Biology: Studied for its potential role in modifying protein structures and functions due to the presence of the fluorine atom.

    Medicine: Investigated for its potential use in drug design and development, particularly in the creation of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties .

Mechanism of Action

The mechanism of action of (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid involves its interaction with biological molecules, primarily through the fluorine atom and the amino acid backbone. The fluorine atom can influence the compound’s binding affinity and specificity to target proteins or enzymes. The Boc group provides temporary protection during synthetic processes, which can be removed to reveal the active amine group .

Comparison with Similar Compounds

Similar Compounds

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxybutanoic acid: Similar structure but with a hydroxyl group instead of a fluorine atom.

    (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-chlorobutanoic acid: Similar structure but with a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in (2S,3R)-2-{[(tert-butoxy)carbonyl]amino}-3-fluorobutanoic acid imparts unique properties, such as increased metabolic stability and altered electronic characteristics, which can enhance its utility in drug design and other applications .

Properties

Molecular Formula

C9H16FNO4

Molecular Weight

221.23 g/mol

IUPAC Name

(2S,3R)-3-fluoro-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid

InChI

InChI=1S/C9H16FNO4/c1-5(10)6(7(12)13)11-8(14)15-9(2,3)4/h5-6H,1-4H3,(H,11,14)(H,12,13)/t5-,6-/m1/s1

InChI Key

XFZNDDRTARIPOU-PHDIDXHHSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)NC(=O)OC(C)(C)C)F

Canonical SMILES

CC(C(C(=O)O)NC(=O)OC(C)(C)C)F

Origin of Product

United States

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